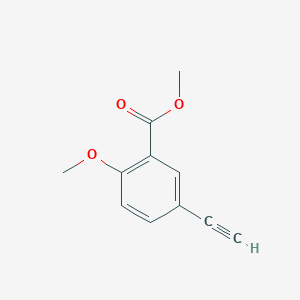

Methyl 5-ethynyl-2-methoxybenzoate

Description

Methyl 5-ethynyl-2-methoxybenzoate (C₁₁H₁₀O₃, molecular weight 190.20 g/mol) is a benzoate ester featuring a methoxy group at position 2 and an ethynyl group at position 5 of the aromatic ring . Its structural attributes, including the electron-withdrawing ester group and the reactive ethynyl moiety, make it valuable in synthetic chemistry, particularly in cross-coupling reactions (e.g., Sonogashira coupling) and polymer synthesis. Predicted collision cross-section (CCS) values for its adducts range from 131.3 Ų ([M-H]⁻) to 150.4 Ų ([M+Na]+), reflecting its compact molecular geometry .

Properties

IUPAC Name |

methyl 5-ethynyl-2-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-4-8-5-6-10(13-2)9(7-8)11(12)14-3/h1,5-7H,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCLYALWNJLDDLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C#C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-ethynyl-2-methoxybenzoate can be synthesized through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method typically employs boronic acids or esters as reagents, which react with halogenated benzoic acid derivatives under mild conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-ethynyl-2-methoxybenzoate undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: The compound can be reduced to form alkenes or alkanes.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or hydrogen gas (H) in the presence of a catalyst are often used.

Substitution: Nucleophiles like hydroxide ions (OH) or amines (RNH) can be used under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group may yield carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

Methyl 5-ethynyl-2-methoxybenzoate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of polymers and other advanced materials due to its unique structural properties

Mechanism of Action

The mechanism of action of Methyl 5-ethynyl-2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The methoxy group can also affect the compound’s solubility and binding affinity to biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Substitution and Reactivity

Methyl 5-(bromoethynyl)-2-methoxybenzoate

- Structure : Replaces the terminal hydrogen of the ethynyl group with bromine.

- Synthesis: Synthesized via bromination of Methyl 5-ethynyl-2-methoxybenzoate using N-bromosuccinimide (NBS) and AgNO₃, yielding 87% .

- Applications : The bromoethynyl group enhances electrophilicity, making it a precursor for further functionalization (e.g., nucleophilic substitution).

Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate

- Structure: Substitutes the ethynyl group with an ethylthio (-S-C₂H₅) group and introduces an amino (-NH₂) group at position 4 .

Methyl 2-methoxy-5-(methylsulfonyl)benzoate

Ester Group Variations

Ethyl 2-methoxybenzoate

- Properties : Higher hydrolytic stability due to the ethyl group’s steric bulk but reduced reactivity in ester-exchange reactions.

Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate

Halogenated Derivatives

Methyl 5-iodo-2-methoxybenzoate

Data Tables

Table 1: Structural and Physical Properties

Discussion

The ethynyl group in this compound distinguishes it from analogs by enabling click chemistry and metal-catalyzed couplings. Brominated derivatives (e.g., 5-bromoethynyl) offer enhanced electrophilicity but introduce steric challenges. Sulfonyl and thioether substituents alter electronic properties, expanding utility in drug design. Ethyl esters, while more stable, lack the methyl ester’s rapid hydrolysis kinetics, which is critical in prodrug activation .

Biological Activity

Methyl 5-ethynyl-2-methoxybenzoate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of both an ethynyl group and a methoxy group. These functional groups contribute to its unique chemical reactivity and biological activity. The ethynyl group enhances the compound's ability to participate in various chemical reactions, while the methoxy group affects solubility and binding affinity to biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown effectiveness against a range of pathogens, suggesting its potential as a therapeutic agent in treating infections. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anticancer Properties

This compound has also been investigated for its anticancer effects. Preliminary studies suggest that it can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. The compound's ability to target specific signaling pathways involved in cancer proliferation makes it a candidate for further development in oncology.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The ethynyl group can participate in nucleophilic attacks on electrophilic centers in proteins, leading to modifications that alter protein function. Additionally, the methoxy group may enhance the compound's affinity for target enzymes and receptors, influencing its pharmacological effects.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl 2-methoxybenzoate | Methoxy group at position 2 | Lacks ethynyl group; lower reactivity |

| Methyl 4-ethynyl-2-methoxybenzoate | Ethynyl group at position 4 | Exhibits anti-inflammatory properties |

| Methyl 5-formyl-2-methoxybenzoate | Formyl group instead of ethynyl | Different reactivity; potential applications in synthesis |

This compound stands out due to its combination of both ethynyl and methoxy groups, which enhance its reactivity and biological activity compared to other derivatives.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.

- Cancer Cell Line Studies : Research involving various cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis rates, particularly in breast cancer models.

- Mechanistic Insights : Further investigations into its mechanism revealed that it modulates key signaling pathways involved in inflammation and cancer progression, such as NF-kB and MAPK pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.